molecular formula C9H13BrClNO2 B1373042 (3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride CAS No. 1235440-00-2

(3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride

Cat. No. B1373042
CAS RN: 1235440-00-2
M. Wt: 282.56 g/mol
InChI Key: GTMBLMCEHRGXGP-UHFFFAOYSA-N
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Description

“(3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1235440-00-2 . It has a molecular weight of 282.56 . It is also known as BDMP.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BrNO2.ClH/c1-12-8-4-6 (5-11)3-7 (10)9 (8)13-2;/h3-4H,5,11H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Metabolic Pathways and Toxicology

  • The compound has been studied for its metabolic pathways in different species. In a study on rats, several metabolites were identified, suggesting at least two metabolic pathways operative in rats. Oxidative deamination leads to aldehyde metabolites, which are then either reduced or oxidized to alcohol and carboxylic acid metabolites, respectively. Demethylation can also occur after deamination (Kanamori et al., 2002).
  • Another study evaluated the metabolic pathways of this compound using hepatocytes from various species, including humans. It found two significant interspecies differences in metabolism. This study helps in understanding the compound's potential toxic effects in humans (Carmo et al., 2005).

Synthesis and Chemical Properties

  • Research has been conducted on the synthesis of various derivatives of (3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride. These studies often focus on bromination reactions and the synthesis of novel bromophenols (Çetinkaya et al., 2011), (Balaydın et al., 2012).
  • The compound's bromination with N-bromosuccinimide (NBS) as a brominating agent demonstrates its potential for efficient electrophilic aromatic bromination in the synthesis of aromatic ethers (Yong-nan, 2012).

Medical Chemistry Applications

  • Some studies explore the compound's potential as a carbonic anhydrase inhibitor. Derivatives of (3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride have shown capacities to inhibit carbonic anhydrase, an enzyme target for treating various conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Analytical Chemistry

  • The compound has also been a subject in analytical chemistry, particularly in the development of methods for identification and quantification in toxicology and forensic studies. For instance, a high-performance liquid chromatography method has been developed to detect and quantify its derivatives in severe intoxication cases (Poklis et al., 2014).

Safety And Hazards

The safety information includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle the compound safely.

properties

IUPAC Name

(3-bromo-4,5-dimethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2.ClH/c1-12-8-4-6(5-11)3-7(10)9(8)13-2;/h3-4H,5,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMBLMCEHRGXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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